molecular formula C21H29NO2 B1389212 N-[4-(Heptyloxy)benzyl]-4-methoxyaniline CAS No. 1040688-06-9

N-[4-(Heptyloxy)benzyl]-4-methoxyaniline

Cat. No.: B1389212
CAS No.: 1040688-06-9
M. Wt: 327.5 g/mol
InChI Key: QGIGLNGWEHFFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Heptyloxy)benzyl]-4-methoxyaniline typically involves the reaction of 4-(heptyloxy)benzyl chloride with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Heptyloxy)benzyl]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Heptyloxy)benzyl]-4-methoxyaniline is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a probe to study enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(Heptyloxy)benzyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the heptyloxy and methoxyaniline groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(4-heptoxyphenyl)methyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-4-5-6-7-16-24-21-12-8-18(9-13-21)17-22-19-10-14-20(23-2)15-11-19/h8-15,22H,3-7,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIGLNGWEHFFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
N-[4-(Heptyloxy)benzyl]-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.